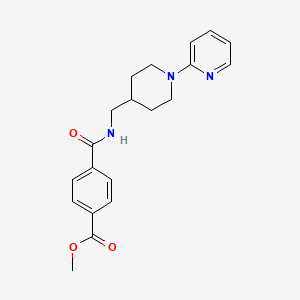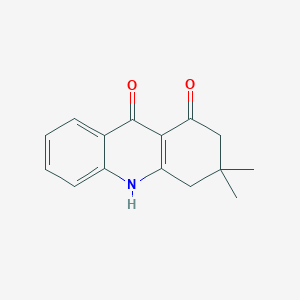
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione: is a heterocyclic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes a tetrahydroacridine core with two ketone groups at positions 1 and 9, and two methyl groups at position 3.
Mechanism of Action
Target of Action
The primary target of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, like other acridine derivatives, is DNA . Acridine derivatives are known to intercalate into the DNA structure, affecting its function and the function of related enzymes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the planar aromatic rings of the acridine derivative inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .
Biochemical Pathways
The unwinding of the DNA structure disrupts the normal biological processes involving DNA and related enzymes . This disruption can affect a wide range of biochemical pathways, leading to various downstream effects. The specific pathways and effects would depend on the exact nature and location of the DNA being targeted.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific DNA and enzymes being targeted. Given the compound’s mode of action, it could potentially lead to the disruption of normal cellular processes, including dna replication and protein synthesis .
Biochemical Analysis
Biochemical Properties
It is known that acridine derivatives, such as 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, can intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This interaction can result in DNA cross-links and strand breaks .
Cellular Effects
Other tetrahydroacridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells
Molecular Mechanism
Acridine derivatives are known to intercalate within DNA and RNA, which can result in DNA cross-links and strand breaks . This can disrupt normal cellular processes and lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.
Cyclization Reactions: Another approach involves cyclization reactions where precursors like 2,3,4,10-tetrahydroacridine are subjected to specific conditions to introduce the dimethyl and ketone groups.
Industrial Production Methods:
Industrial production methods often involve large-scale methylation and cyclization reactions, optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Chemistry:
In chemistry, 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is used as a precursor for synthesizing other acridine derivatives. Its unique structure allows for various modifications, making it a valuable compound for developing new materials and catalysts .
Biology and Medicine:
This compound has shown potential in biological and medical research, particularly in the development of therapeutic agents for cancer and Alzheimer’s disease. Its ability to intercalate into DNA and inhibit enzymes like acetylcholinesterase makes it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the development of luminescent materials .
Comparison with Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: This compound shares a similar acridine core but lacks the ketone groups at positions 1 and 9.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor, this compound has an amino group at position 9 instead of the ketone groups.
Uniqueness:
3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern, which includes two methyl groups and two ketone groups.
Properties
IUPAC Name |
3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFWVXEAITYEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)
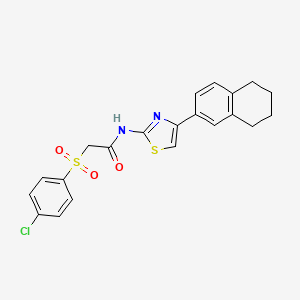
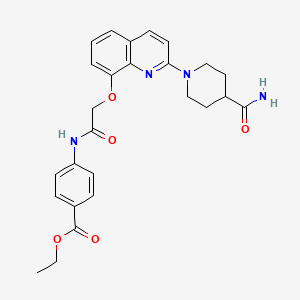
![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide](/img/structure/B2369467.png)
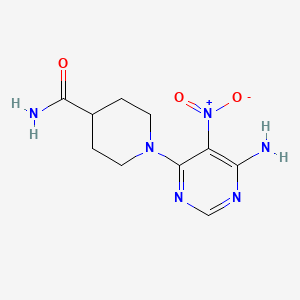
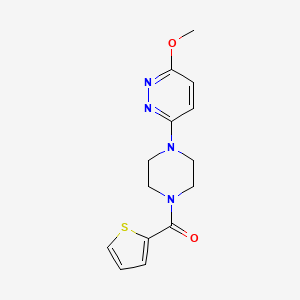
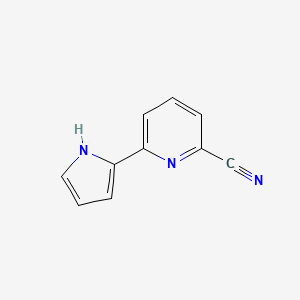
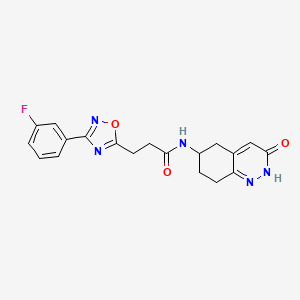
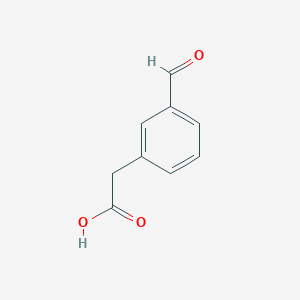
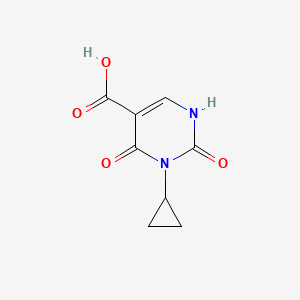
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)
![9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2369484.png)
